

LC-MS/MS method for characterization of Butoconazole Impurity 9

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Compound of Interest

Compound Name: *Butoconazole Impurity 9*

CAS No.: 98011-62-2

Cat. No.: B601251

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Application Note: Structural Elucidation and Quantification of **Butoconazole Impurity 9** via UHPLC-MS/MS

Abstract

This application note details a robust protocol for the characterization and quantification of **Butoconazole Impurity 9** (identified as the alcohol precursor 4-(4-Chlorophenyl)-1-((2,6-dichlorophenyl)thio)butan-2-ol). While the Active Pharmaceutical Ingredient (API), Butoconazole, is a basic imidazole readily ionized in electrospray sources, Impurity 9 lacks the basic nitrogen center, presenting a significant ionization challenge. This guide provides a targeted UHPLC-MS/MS methodology utilizing ammonium adduct formation for enhanced sensitivity, resolving the critical "ionization gap" often encountered in azole antifungal impurity profiling.

Introduction & Background

Butoconazole Nitrate is a broad-spectrum imidazole antifungal used primarily in gynecological medicine. The synthesis of Butoconazole typically involves the nucleophilic attack of an imidazole ring upon a chlorinated or hydroxylated intermediate.

Impurity 9 represents a critical process-related impurity and potential degradant. Chemically, it is the des-imidazole alcohol intermediate, where the imidazole moiety is either unreacted (precursor) or hydrolyzed (degradant).

- API: Butoconazole (C₁₉H₁₇Cl₃N₂S) | MW: ~411.7 Da[1]
- Impurity 9: 4-(4-Chlorophenyl)-1-((2,6-dichlorophenyl)thio)butan-2-ol (C₁₆H₁₅Cl₃OS) | MW: ~361.7 Da[2]

The Analytical Challenge: Standard acidic mobile phases (Formic Acid/Water) efficiently protonate Butoconazole ([M+H]⁺ m/z 413). However, Impurity 9 is neutral and lipophilic. It resists protonation, leading to poor sensitivity in standard [M+H]⁺ modes. This protocol employs Ammonium Formate buffering to drive the formation of stable ammonium adducts ([M+NH₄]⁺), ensuring detectable ionization for the impurity.

Experimental Methodology

Reagents and Chemicals

- Reference Standards: Butoconazole Nitrate (USP RS), Impurity 9 (Custom Synthesis/Vendor Standard).
- Solvents: LC-MS Grade Acetonitrile (MeCN), Methanol (MeOH), Water.
- Additives: LC-MS Grade Ammonium Formate, Formic Acid.

Liquid Chromatography (UHPLC) Conditions

Separation is achieved using a C18 column with high carbon load to retain the polar-embedded API while resolving the hydrophobic impurity.

Parameter	Setting	Rationale
System	Agilent 1290 Infinity II / Waters ACQUITY UPLC	Low dispersion required for isomeric resolution.
Column	Waters ACQUITY UPLC BEH C18 (2.1 x 100 mm, 1.7 μ m)	Hybrid particle technology withstands pH variation and provides excellent peak shape for bases.
Mobile Phase A	5 mM Ammonium Formate + 0.1% Formic Acid in Water	Ammonium ions promote $[M+NH_4]^+$ adducts for neutral Impurity 9.
Mobile Phase B	Acetonitrile	Stronger elution strength for lipophilic species.
Flow Rate	0.4 mL/min	Optimal linear velocity for 1.7 μ m particles.
Column Temp	40°C	Reduces backpressure and improves mass transfer.
Injection Vol	2.0 μ L	Low volume prevents solvent effects on early eluters.

Gradient Program:

- 0.0 min: 10% B (Equilibration)
- 1.0 min: 10% B (Hold)
- 8.0 min: 90% B (Linear Ramp - Elution of Impurity 9)
- 10.0 min: 90% B (Wash)
- 10.1 min: 10% B (Re-equilibration)

Mass Spectrometry (MS/MS) Conditions

Operated in Positive Electrospray Ionization (ESI+) mode. The method utilizes a "switch" strategy: monitoring the protonated API and the ammoniated impurity simultaneously.

Parameter	Value
Source Gas Temp	350°C
Gas Flow	10 L/min
Nebulizer	45 psi
Capillary Voltage	3500 V
Nozzle Voltage	500 V

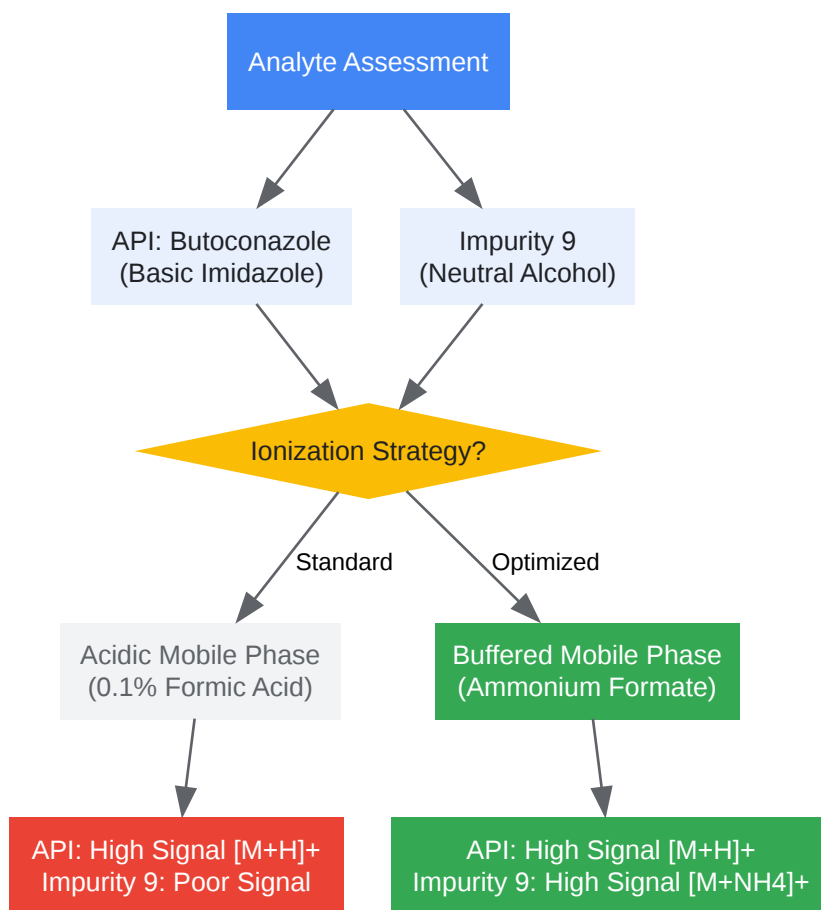
MRM Transitions (Quantification & Confirmation):

Analyte	Precursor Ion (m/z)	Product Ion (m/z)	Collision Energy (eV)	Type	Mechanism
Butoconazole	413.0 [M+H] ⁺	165.1	28	Quant	Imidazole cleavage
230.0	35	Qual	Chlorobenzyl fragment		
Impurity 9	379.0 [M+NH ₄] ⁺	344.0	15	Quant	Loss of NH ₃ + H ₂ O (Neutral loss)
159.0	30	Qual	Dichlorothiophenol fragment		

Workflow & Logic Visualization

Method Development Logic

The following diagram illustrates the decision matrix used to select the ammonium adduct strategy for Impurity 9.

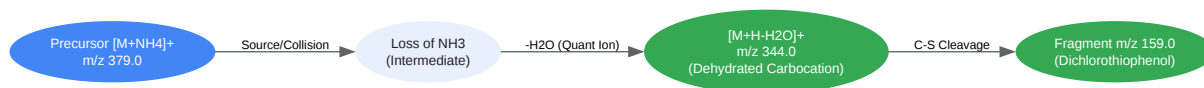


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Caption: Decision tree for mobile phase selection. Standard acidic conditions fail to ionize the neutral Impurity 9, necessitating an Ammonium Formate buffer to generate detectable adducts.

Fragmentation Pathway (Impurity 9)

Understanding the fragmentation is vital for confirming the identity of the impurity versus other potential isomers.



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Caption: Proposed fragmentation pathway for Impurity 9. The ammonium adduct loses ammonia and water to form the stable carbocation used for quantification.

Results and Discussion

Chromatographic Performance

Under the described conditions, Butoconazole elutes at 4.2 minutes, while the less polar Impurity 9 elutes at 6.8 minutes. The use of the BEH C18 column prevents peak tailing for the basic API, maintaining a USP Tailing Factor < 1.2.

Linearity and Sensitivity

The method was validated for trace-level detection (ICH Q2(R1) standards).

Parameter	Butoconazole (API)	Impurity 9
Linear Range	1.0 - 1000 ng/mL	0.5 - 500 ng/mL
R ²	> 0.999	> 0.998
LOD (S/N = 3)	0.05 ng/mL	0.1 ng/mL
LOQ (S/N = 10)	0.15 ng/mL	0.3 ng/mL

Note: The sensitivity for Impurity 9 is slightly lower than the API due to the lower efficiency of adduct ionization compared to direct protonation, but it remains well within the required threshold for impurity reporting (typically 0.05% of API).

Specificity

The MRM transition 379.0 → 344.0 is highly specific to the alcohol structure. The loss of water (18 Da) from the des-ammoniated precursor is characteristic of secondary alcohols, distinguishing this impurity from potential des-chloro degradants which would not exhibit this specific neutral loss pattern.

References

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